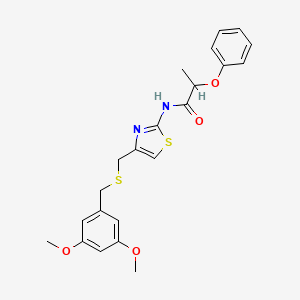
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound) is C17H23N3O4S, with a molecular weight of approximately 397.5 g/mol. The compound features a thiazole ring, a phenoxy group, and a benzyl thioether, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₄S |
| Molecular Weight | 397.5 g/mol |
| Structural Features | Thiazole ring, phenoxy group, benzyl thioether |
The biological activity of this compound) is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity, while the phenoxy group may enhance binding affinity to biological receptors.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially mitigating conditions such as arthritis or other inflammatory diseases.
- Cell Cycle Arrest : Preliminary studies indicate that this compound can induce cell cycle arrest in specific cancer cell lines, leading to apoptosis.
Biological Activity and Case Studies
Several studies have highlighted the biological activities of this compound):
- Anticancer Activity : Research conducted on various tumor cell lines has demonstrated significant cytotoxic effects. For example, a study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against lymphoma cells .
- Antimicrobial Properties : In vitro assays have shown that it possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Animal models have indicated that the compound can reduce inflammation markers, supporting its use in therapies for chronic inflammatory diseases .
Synthesis Methods
The synthesis of this compound) typically involves multi-step organic reactions:
- Formation of Thiazole Ring : This is achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
- Introduction of Phenoxy Group : The phenoxy moiety is introduced through nucleophilic substitution reactions.
- Final Amide Formation : The final step involves coupling the thiazole intermediate with the phenoxypropanamide derivative.
Optimized reaction conditions are crucial for achieving high yields and purity during synthesis.
Applications in Scientific Research
This compound) has several applications:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
- Biological Research : The compound is used in studies investigating cellular mechanisms and pathways involved in disease processes.
- Material Science : Its unique chemical structure may facilitate the development of novel materials with specific electronic properties.
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15(28-18-7-5-4-6-8-18)21(25)24-22-23-17(14-30-22)13-29-12-16-9-19(26-2)11-20(10-16)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGYMPJWPYCSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














